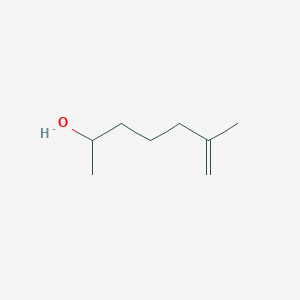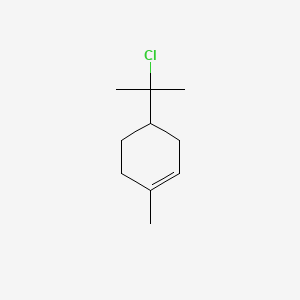![molecular formula C10H23N4O3P B14676696 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide CAS No. 33315-48-9](/img/structure/B14676696.png)
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide is a chemical compound with the molecular formula C10H23N4O3P It is known for its unique structure, which includes a phosphoryl group and two hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide typically involves the reaction of dipropan-2-ylphosphoryl chloride with propanedihydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazide groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, while the hydrazide groups can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dipropan-2-ylphosphoryl chloride
- Propanedihydrazide
- Methyl dipropan-2-yl phosphate
Uniqueness
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide is unique due to its dual hydrazide groups and the presence of a phosphoryl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
33315-48-9 |
|---|---|
Molecular Formula |
C10H23N4O3P |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
2-[di(propan-2-yl)phosphorylmethyl]propanedihydrazide |
InChI |
InChI=1S/C10H23N4O3P/c1-6(2)18(17,7(3)4)5-8(9(15)13-11)10(16)14-12/h6-8H,5,11-12H2,1-4H3,(H,13,15)(H,14,16) |
InChI Key |
XBHLVFTVCPHEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(CC(C(=O)NN)C(=O)NN)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
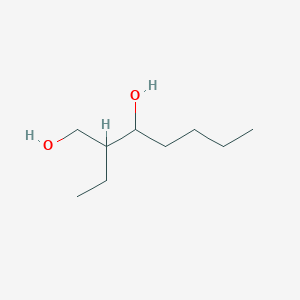
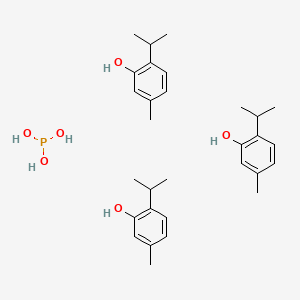
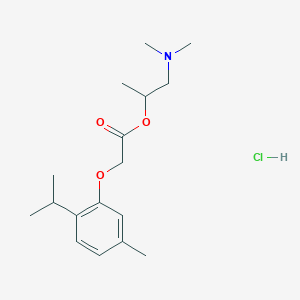
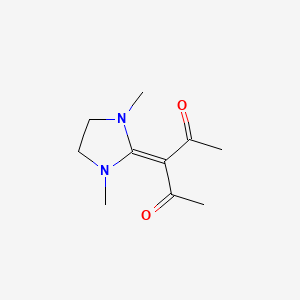
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
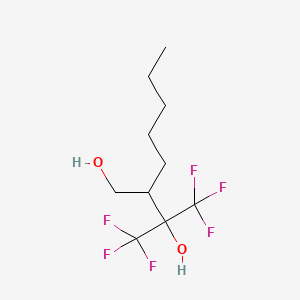
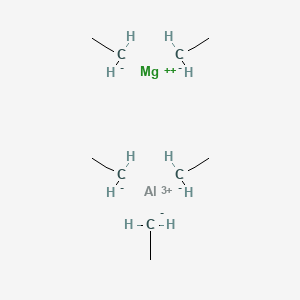
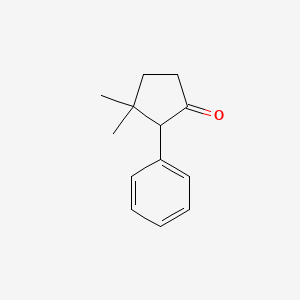
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)


